molecular formula C22H23N7O2 B2597149 8-methyl-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105213-16-8

8-methyl-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2597149
CAS RN: 1105213-16-8
M. Wt: 417.473
InChI Key: BCKUSIHBTDEJMQ-UHFFFAOYSA-N
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Description

8-methyl-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C22H23N7O2 and its molecular weight is 417.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound "8-methyl-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" and its related derivatives have been extensively studied in the field of organic chemistry. One study explored the reactions of methyl 3-amino-1H-indole-2-carboxylates, leading to the formation of various 5H-pyrimido[5,4-b]indole derivatives. This process involved reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides, resulting in compounds that underwent alkylation at different atoms depending on the reacting agent used (Shestakov et al., 2009).

Antiproliferative Activity

A significant area of research involving this compound is its antiproliferative effects. A study synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines. Notably, certain derivatives showed promising activity against various cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Analgesic and Anti-Inflammatory Agents

In another study, derivatives of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines were synthesized and evaluated as analgesic and anti-inflammatory agents. This research indicated significant COX-2 inhibitory activity and protective analgesic and anti-inflammatory effects for certain compounds, highlighting the potential for therapeutic use (Abu‐Hashem et al., 2020).

Ligand Affinity

The affinity of certain pyrimido[5,4-b]indole derivatives as ligands for receptors has also been a subject of investigation. For example, some studies focused on their binding affinity towards adrenoceptor subtypes, revealing that specific derivatives were potent ligands, which might have implications in therapeutic applications or biochemical research (Russo et al., 1991; Romeo et al., 2001).

properties

IUPAC Name

8-methyl-3-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-15-3-4-17-16(13-15)19-20(26-17)21(31)29(14-25-19)8-5-18(30)27-9-11-28(12-10-27)22-23-6-2-7-24-22/h2-4,6-7,13-14,26H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKUSIHBTDEJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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